molecular formula C11H14N6O3 B10965129 N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10965129
M. Wt: 278.27 g/mol
InChI Key: HKJRMAYIVGPXIM-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid with 1,3-dimethyl-1H-pyrazol-4-amine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide stands out due to its unique combination of biological activity and chemical reactivity. Its ability to undergo various chemical reactions makes it a versatile compound for synthetic chemistry, while its biological properties make it a valuable candidate for medicinal and agricultural applications .

Properties

Molecular Formula

C11H14N6O3

Molecular Weight

278.27 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H14N6O3/c1-6-8(5-15(3)13-6)12-11(18)10-9(17(19)20)7(2)14-16(10)4/h5H,1-4H3,(H,12,18)

InChI Key

HKJRMAYIVGPXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C

Origin of Product

United States

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